molecular formula C9H6ClNO B595259 1-Chloroisoquinolin-8-ol CAS No. 1374651-67-8

1-Chloroisoquinolin-8-ol

Cat. No. B595259
CAS RN: 1374651-67-8
M. Wt: 179.603
InChI Key: GPLCYVVDUNEFIH-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .


Physical And Chemical Properties Analysis

1-Chloroisoquinolin-8-ol has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Mn-Catalyzed Cross-Coupling

1-Chloroisoquinolin-8-ol has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . This reaction is a type of carbon-carbon bond forming reaction that is widely used in the synthesis of complex organic molecules.

Pd-Catalyzed Cross-Coupling

This compound has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and are widely used in organic synthesis.

Homocoupling Reaction

1-Chloroisoquinolin-8-ol has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis.

Preparation of Aminoisoquinolinylurea Derivatives

1-Chloroisoquinolin-8-ol is used in the preparation of new aminoisoquinolinylurea derivatives which show antiproliferative activity against melanoma cell lines . These derivatives could potentially be developed into new anticancer drugs.

Control of Storage Age and Stability of Unstable Boronic Acids

This compound can also be applied to the control of storage age and stability of unstable boronic acids . This is particularly important in the field of organoboron chemistry, where the stability of boronic acids is a key factor in many reactions.

Synthesis of 8-Hydroxyquinoline Derivatives

1-Chloroisoquinolin-8-ol can be used in the synthesis of 8-Hydroxyquinoline derivatives . These compounds have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.

Mechanism of Action

Target of Action

It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for 1-Chloroisoquinolin-8-ol remain to be identified.

Mode of Action

Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of 1-Chloroisoquinolin-8-ol with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by 1-Chloroisoquinolin-8-ol and their downstream effects need further investigation.

Pharmacokinetics

The compound’s molecular weight is 179.6 , which could influence its bioavailability

Result of Action

It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of 1-Chloroisoquinolin-8-ol require further investigation.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action

properties

IUPAC Name

1-chloroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDHJBPGUUWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311508
Record name 8-Isoquinolinol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374651-67-8
Record name 8-Isoquinolinol, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinol, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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